tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound with notable pharmacological properties. It is classified as a carbamate derivative, which is significant in medicinal chemistry due to its potential applications in drug development. The compound's structure features a quinazoline moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
This compound can be sourced from various chemical suppliers and research institutions. It has been referenced in patents and scientific literature, indicating its relevance in ongoing research and development efforts in the pharmaceutical industry. For instance, it is listed under the CAS number 1389310-00-2, which helps in its identification across different databases and suppliers .
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate falls under the category of synthetic organic compounds. Its classification as a carbamate places it within a broader group of compounds that are characterized by the presence of the carbamate functional group (-NHC(=O)O-). The presence of the quinazoline and pyrrolidine rings contributes to its classification as a heterocyclic compound, which is known for diverse biological activities.
The synthesis of tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. These reactions may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize the synthesized compound and confirm its structure.
The molecular formula for tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is . Its structure includes:
The molecular weight of this compound is approximately 314.389 g/mol. Its structural configuration is crucial for understanding its pharmacodynamics and pharmacokinetics.
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions typical for carbamates, including:
These reactions are influenced by factors such as pH, temperature, and solvent polarity, which can affect the stability and reactivity of the compound.
The mechanism of action for tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific biological targets, potentially including enzymes or receptors involved in cellular signaling pathways. The quinazoline component may bind to protein kinases or other targets implicated in disease processes.
Research indicates that compounds with similar structures exhibit inhibitory effects on certain kinases, suggesting that this compound may also possess similar pharmacological properties .
Key physical properties include:
Chemical properties include:
tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate has potential applications in:
The synthesis of enantiomerically pure (3S)-pyrrolidine intermediates represents the foundational step in constructing tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate. Industrial-scale production predominantly utilizes chiral pool derivatization, where naturally occurring chiral molecules serve as economical starting materials. The commercially available tert-butyl (S)-pyrrolidin-3-ylcarbamate (CAS: 122536-76-9) serves as a key chiral building block for this synthetic route [6]. This intermediate, characterized by its molecular formula C₉H₁₈N₂O₂ (MW: 186.25) and specific rotation, undergoes rigorous chiral HPLC analysis to confirm enantiomeric excess >99% before utilization in subsequent reactions [6].
Alternative stereoselective synthesis routes employ resolution techniques involving diastereomeric salt formation with chiral acids like tartaric or camphorsulfonic acid derivatives. However, the direct use of enantiopure (S)-3-(Boc-amino)pyrrolidine significantly reduces synthetic steps and eliminates the need for additional resolution procedures. The storage stability of this moisture-sensitive intermediate requires strict inert atmosphere maintenance and protection from light to prevent racemization [6].
Table 1: Key Chiral Intermediates for Pyrrolidine Scaffold Synthesis
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |
---|---|---|---|---|
(S)-tert-Butyl pyrrolidin-3-ylcarbamate | 122536-76-9 | C₉H₁₈N₂O₂ | 186.25 | Inert atmosphere, 2-8°C |
tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate | 213388-72-8 | C₉H₁₇FN₂O₂ | 204.24 | Sealed, dry, 2-8°C |
tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)carbamate | 1932043-46-3 | C₉H₁₈N₂O₃ | 202.25 | Room temperature, inert atmosphere |
The acid-labile tert-butoxycarbonyl (Boc) group serves as the predominant nitrogen-protecting strategy during quinazoline functionalization due to its optimal balance between stability and deprotection kinetics. This carbamate protection proves particularly advantageous during nucleophilic aromatic substitution reactions where the quinazoline nitrogen must remain unprotected for coordination. The Boc group in tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate (CAS: 1389310-00-2) demonstrates remarkable stability under basic conditions commonly employed in quinazoline N-alkylation, yet undergoes clean deprotection with trifluoroacetic acid (TFA) in dichloromethane at 0-25°C without disturbing the quinazoline core [2] [9].
Comparative studies with alternative protecting groups (Cbz, Fmoc) reveal Boc's superiority in preventing N-3 versus N-1 regioisomer formation during pyrrolidine-quinazoline coupling. The electron-donating effect of the Boc-protected amine adjacent to the pyrrolidine nitrogen significantly enhances nucleophilicity, facilitating efficient displacement of quinazolin-4-chlorides at reduced temperatures (40-50°C versus 80-90°C required for unprotected analogs). Thermal stability assessments confirm intact Boc protection up to 150°C, permitting higher-temperature transformations during quinazoline ring functionalization [8].
Table 2: Comparative Analysis of Carbamate Protecting Groups
Protecting Group | Deprotection Reagents | Stability Profile | Compatibility with Quinazoline | Side Reactions Observed |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | TFA/DCM (0°C-rt) | Stable to base, mild acid | Excellent | None reported |
Cbz (benzyloxycarbonyl) | H₂/Pd-C, Na/liquid NH₃ | Stable to mild base | Moderate | Over-reduction of quinazoline |
Fmoc (fluorenylmethyl) | Piperidine/DMF | Base-sensitive | Poor | Quinazoline ring decomposition |
Catalytic enantioselective methodologies provide sustainable alternatives to chiral pool derivation for establishing the stereogenic (3S) center. Recent advances demonstrate effective transition metal-catalyzed asymmetric hydrogenation of prochiral enamines as a viable approach to access (S)-configured pyrrolidine intermediates. Specifically, Ir-(P, N)-ligand complexes enable the dynamic kinetic resolution of N-Boc-3-pyrrolinines with enantiomeric excesses exceeding 95% under 50-100 bar H₂ pressure at 60-80°C [3] [7].
Organocatalytic approaches utilizing proline-derived catalysts facilitate Michael additions between aldehydes and nitroolefins, constructing the pyrrolidine ring with concomitant stereocontrol. This methodology enables the synthesis of structurally diverse 4-substituted pyrrolidines, including the pharmacologically relevant 4-fluoropyrrolidine derivatives (e.g., CAS 213388-72-8) [10]. The resulting nitroalkane intermediates undergo reductive cyclization with NaBH₄/NiCl₂ or catalytic hydrogenation to afford the Boc-protected (3S)-pyrrolidine scaffold. These catalytic methods offer advantages in stereocontrol flexibility, allowing access to both (3R) and (3S) configured intermediates through appropriate catalyst selection [7] [10].
The quinazoline ring system exhibits versatile reactivity permitting regioselective modifications after pyrrolidine conjugation. The electron-deficient character of positions C-2 and C-4 facilitates sequential nucleophilic displacements, while positions C-5 through C-8 undergo electrophilic substitution under carefully controlled conditions. Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) at C-4 chloro-substituted precursors occur efficiently before pyrrolidine attachment, as the N-1 position must remain unsubstituted for subsequent nucleophilic displacement by the chiral pyrrolidine [4].
Post-coupling functionalization strategies include:
The pivotal nucleophilic aromatic substitution coupling between (S)-N-Boc-3-aminopyrrolidine and 4-chloroquinazoline demonstrates pronounced solvent dependence. Systematic optimization reveals that anhydrous dimethylacetamide (DMAc) outperforms traditional solvents like DMF, acetonitrile, or DMSO, providing 85-92% isolated yields at reduced temperatures (60-70°C versus 100-110°C required in DMF) [2] [6]. This enhancement stems from DMAc's dual functionality: polar aprotic character facilitates quinazoline chloride activation while coordinating the sodium carbonate base, preventing Boc group degradation.
Reagent optimization demonstrates that inorganic bases (K₂CO₃, Cs₂CO₃) significantly outperform organic bases (Et₃N, i-Pr₂NEt) in minimizing N-Boc deprotection during extended reaction times. Crucially, maintaining stoichiometric precision proves essential:
Table 3: Solvent Optimization in Pyrrolidine-Quinazoline Coupling
Solvent System | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Impurity Profile (HPLC %) |
---|---|---|---|---|
Dimethylacetamide (DMAc) | 65 | 10 | 91.5 | Bis-alkylation: 0.8%; De-Boc: 0.3% |
Dimethylformamide (DMF) | 100 | 36 | 78.2 | Bis-alkylation: 5.1%; De-Boc: 8.2% |
Acetonitrile | 82 | 48 | 45.3 | Unreacted quinazoline: 51% |
1,4-Dioxane | 100 | 24 | 67.8 | Dehydrated pyrrolidine: 12.4% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9